QM295

ERO1 Inhibitor ER Stress Unfolded Protein Response

QM295 is a validated, selective ERO1 inhibitor tool compound. Researchers studying ER stress and the unfolded protein response (UPR) rely on QM295 for its defined potency (IC₅₀ = 1.9 μM) and reversible thiol reactivity. Procuring a close analog risks altering target engagement and invalidating experimental systems. - Defined potency: IC₅₀ of 1.9 μM against ERO1 in kinetic assays. - Validated tool: Confirmed mechanism via reversible thiol interaction. - Supply certainty: Research-grade solid, >98% purity, available globally.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
Cat. No. B10854949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQM295
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H13NO4/c1-21-15-10-11(7-8-14(15)19)9-13-16(18-22-17(13)20)12-5-3-2-4-6-12/h2-10,19H,1H3/b13-9-
InChIKeyLRCZCFNUNZQGGK-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QM295 (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one: Chemical Profile and Research Significance


(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one, commonly designated QM295, is a 4-arylidene-3-phenylisoxazol-5(4H)-one derivative. It features a (Z)-β-phenyl-α,β-unsaturated carbonyl scaffold and a vanillylidene substituent (4-hydroxy-3-methoxyphenyl). This compound is commercially supplied as a research-grade small molecule with a molecular formula of C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol . QM295 is identified as a selective, reversible thiol-reactive inhibitor of endoplasmic reticulum oxidation 1 (ERO1), a key enzyme in disulfide bond formation and ER protein folding [1].

Why QM295 Cannot Be Replaced by Generic 4-Arylidene-3-phenylisoxazol-5-ones


The 4-arylidene-3-phenylisoxazol-5(4H)-one class exhibits broad, scaffold-dependent bioactivity ranging from tyrosinase inhibition (e.g., 1m with 3-bromo-4-hydroxyphenyl, IC₅₀ = 14.62 μM) to human neutrophil elastase inhibition [1]. However, the substitution pattern on the benzylidene ring dictates target engagement, potency, and selectivity. QM295, bearing a 4-hydroxy-3-methoxyphenyl (vanillylidene) group, demonstrates a distinct pharmacological profile as an ERO1 inhibitor with an IC₅₀ of 1.9 μM . This activity is not generalizable to other analogs; for instance, the 3-methyl isoxazolone analog IOD lacks this mechanism and instead functions as a corrosion inhibitor or plant growth regulator [2]. Substituting QM295 with a close structural analog would therefore alter the biological target, rendering the experimental system invalid.

QM295 Quantitative Evidence Guide: Validated Differentiation from Structural Analogs


ERO1α Inhibition Potency: QM295 vs. Tyrosinase-Targeting Isoxazolones

QM295 selectively inhibits endoplasmic reticulum oxidation 1 (ERO1) with an IC₅₀ of 1.9 μM, as determined by a kinetic assay measuring AUR fluorescence development . In contrast, the structurally related isoxazolone 1m (with a 3-bromo-4-hydroxyphenyl substituent) exhibits an IC₅₀ of 14.62 μM against mushroom tyrosinase, demonstrating a >7.5-fold weaker inhibition of a different enzymatic target [1].

ERO1 Inhibitor ER Stress Unfolded Protein Response

Selective Thiol Reactivity and Reversibility: QM295 vs. EN460

QM295 exhibits selectively reversible thiol reactivity, a property shared with the lead inhibitor EN460 (IC₅₀ = 1.9 μM). However, QM295 is functionally related to EN460 and promotes unfolded protein response signaling, indicating it acts via a similar but distinct mechanism [1]. While EN460 is also an ERO1 inhibitor, QM295 provides an alternative chemotype for exploring structure-activity relationships and may exhibit differential off-target profiles.

Thiol Reactivity Reversible Inhibition ERO1α

Solid-State Properties: Hirshfeld Surface Analysis of QM295 vs. 4-Methoxy Analog

A comparative Hirshfeld surface analysis of the title compound (4-hydroxy-3-methoxybenzylidene-3-phenylisoxazol-5-one) and its 4-methoxy analog (lacking the 3-hydroxy group) reveals significant differences in intermolecular interaction patterns [1]. The inclusion of the hydroxyl group in QM295 alters the relative contributions of H···H, H···C/C···H, and H···O/O···H contacts, which can influence crystal packing, stability, and solubility.

Crystal Engineering Hirshfeld Surface Intermolecular Interactions

Purity and Analytical Characterization: QM295 Commercial Specifications

Commercial suppliers of QM295 provide the compound with a certified purity of ≥95% (typically >98.5% as per AbMole COA) . This high level of purity is essential for reproducible biological assays. In contrast, many generic 4-arylidene-3-phenylisoxazol-5-ones synthesized in-house may lack rigorous analytical characterization, leading to batch-to-batch variability and potential interference from synthetic byproducts.

Analytical Chemistry Quality Control Procurement Specification

Recommended Research Applications for QM295 Based on Validated Evidence


ER Stress and Unfolded Protein Response (UPR) Pathway Studies

QM295 is a validated tool compound for investigating the role of ERO1α in ER stress and the UPR. Its reversible thiol reactivity and defined IC₅₀ (1.9 μM) make it suitable for in vitro kinetic assays and cellular preconditioning experiments [1]. Use QM295 to modulate ERO1α activity and assess downstream effects on protein folding, ER stress signaling, and cell survival, particularly in models of diseases linked to ER dysfunction.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Exploration

The vanillylidene-substituted isoxazolone scaffold of QM295 offers a distinct chemotype for developing novel ERO1 inhibitors. Researchers can use QM295 as a starting point for SAR studies, leveraging its known potency and selectivity to design analogs with improved pharmacokinetic properties or reduced off-target effects [1]. Comparative studies with EN460 and other isoxazolones can elucidate the structural determinants of target engagement.

Solid-State Characterization and Crystal Engineering

The distinct Hirshfeld surface and intermolecular interaction profile of QM295, compared to its 4-methoxy analog, make it a valuable subject for solid-state studies [2]. Investigate its crystal packing, thermal stability, and solubility to understand how the 3-hydroxy group influences physicochemical properties. This knowledge can guide formulation development and predict stability under various storage conditions.

Chemical Biology and Target Validation

QM295 serves as a chemical probe for target validation studies of ERO1α. Its selective thiol reactivity and reversibility profile enable researchers to distinguish ERO1α-dependent cellular processes from those mediated by other thiol-reactive enzymes [1]. Co-treatment with ER stress inducers or genetic manipulations can help delineate the specific contributions of ERO1α to cellular homeostasis and disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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